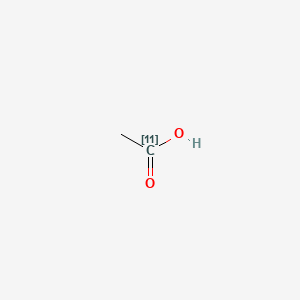

Acetic acid C-11

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Acetic acid C-11, also known as [11C]acetic acid, is a radiolabeled form of acetic acid where the carbon atom is replaced with the radioactive isotope carbon-11. This compound is primarily used in positron emission tomography (PET) imaging to study various metabolic processes in the body. The radioactive carbon-11 isotope has a short half-life of approximately 20 minutes, making it suitable for real-time imaging applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of acetic acid C-11 involves the incorporation of the carbon-11 isotope into the acetic acid molecule. This is typically achieved through the following steps:

Production of Carbon-11: Carbon-11 is produced in a cyclotron by bombarding nitrogen gas with protons, resulting in the formation of carbon-11 dioxide.

Synthesis of [11C]Methyl Iodide: The carbon-11 dioxide is then reduced to carbon-11 methane, which is subsequently converted to [11C]methyl iodide.

Carbonylation Reaction: [11C]methyl iodide undergoes a carbonylation reaction with carbon monoxide in the presence of a catalyst to form [11C]acetic acid.

Industrial Production Methods: Due to the short half-life of carbon-11, the production of this compound is typically carried out in specialized facilities equipped with cyclotrons and radiochemistry laboratories. The entire process, from the production of carbon-11 to the synthesis of this compound, must be completed rapidly to ensure the compound’s availability for PET imaging studies.

Analyse Des Réactions Chimiques

Types of Reactions: Acetic acid C-11 undergoes similar chemical reactions as non-radioactive acetic acid, including:

Oxidation: Acetic acid can be oxidized to carbon dioxide and water.

Reduction: Acetic acid can be reduced to ethanol.

Substitution: Acetic acid can participate in nucleophilic substitution reactions to form esters and amides.

Common Reagents and Conditions:

Oxidation: Strong oxidizing agents such as potassium permanganate or chromic acid.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Substitution: Alcohols or amines in the presence of acid catalysts.

Major Products:

Oxidation: Carbon dioxide and water.

Reduction: Ethanol.

Substitution: Esters (e.g., ethyl acetate) and amides (e.g., acetamide).

Applications De Recherche Scientifique

Medical Imaging

Positron Emission Tomography (PET):

Acetic acid C-11 is primarily utilized in PET imaging to assess metabolic activity in tissues. It is particularly effective in oncology and cardiology:

- Oncology: Studies have shown that C-11 acetate PET imaging can detect prostate cancer more effectively than traditional fluorodeoxyglucose (FDG) PET imaging. This is due to its ability to highlight metabolic pathways that are active in cancer cells .

- Cardiology: C-11 acetate is used to evaluate myocardial oxygen metabolism and perfusion. It helps in identifying areas of the heart that may be ischemic or have reduced blood flow .

Metabolic Studies

Metabolic Pathways:

C-11 acetate is rapidly metabolized into acetyl-CoA within cells, entering the tricarboxylic acid cycle (Krebs cycle) to produce energy. This property makes it valuable for studying various metabolic disorders, including those affecting glucose metabolism .

Case Studies:

A notable study involving men with prostate cancer demonstrated that C-11 acetate PET provided superior detection rates compared to FDG PET. The clinical responses observed correlated well with changes detected via acetate PET, indicating its effectiveness in monitoring treatment responses .

| Patient | Disease Status | Treatment Received | Clinical Response | Acetate Response | FDG Response |

|---|---|---|---|---|---|

| 1 | CRPC | Docetaxel | Response by PSA | Response | Response |

| 2 | CRPC | Docetaxel | Progression by PSA | Progression | Progression |

| 3 | HS | Goserelin | Response by PSA | Response | No uptake |

Drug Development

This compound is also instrumental in drug development processes, serving as a tracer in studies aimed at understanding drug metabolism and pharmacokinetics. Its ability to provide insights into how drugs are processed within the body can lead to more effective therapeutic strategies .

Renewable Energy Research

Acetic acid plays a role in biofuel production, particularly through microbial pathways that convert biomass into ethanol or other fuels. Acetic acid serves as an intermediate compound in these processes, highlighting its potential beyond traditional chemical applications .

Industrial Applications

In industrial settings, acetic acid is used as a solvent and reagent in synthesizing various active pharmaceutical ingredients (APIs). Its reactivity facilitates the production of esters and anhydrides, which are crucial for many pharmaceutical formulations .

Mécanisme D'action

The mechanism of action of acetic acid C-11 in PET imaging involves its uptake and metabolism by cells. Once administered, this compound is transported into cells, where it undergoes metabolic processes similar to non-radioactive acetic acid. The radioactive decay of carbon-11 emits positrons, which interact with electrons in the body to produce gamma rays. These gamma rays are detected by the PET scanner, allowing for the visualization of metabolic activity in real-time.

Comparaison Avec Des Composés Similaires

[18F]Fluorodeoxyglucose (FDG): A radiolabeled glucose analog used in PET imaging to study glucose metabolism.

[11C]Choline: A radiotracer used to study choline metabolism in cancer cells.

[13N]Ammonia: Used in PET imaging to assess myocardial perfusion.

Uniqueness: Acetic acid C-11 is unique in its ability to provide insights into both glucose and fatty acid metabolism, making it a versatile radiotracer for various medical imaging applications. Its short half-life allows for rapid imaging, reducing the radiation exposure to patients.

Propriétés

Numéro CAS |

78887-71-5 |

|---|---|

Formule moléculaire |

C2H4O2 |

Poids moléculaire |

59.053 g/mol |

Nom IUPAC |

acetic acid |

InChI |

InChI=1S/C2H4O2/c1-2(3)4/h1H3,(H,3,4)/i2-1 |

Clé InChI |

QTBSBXVTEAMEQO-JVVVGQRLSA-N |

SMILES |

CC(=O)O |

SMILES isomérique |

C[11C](=O)O |

SMILES canonique |

CC(=O)O |

Key on ui other cas no. |

78887-71-5 |

Synonymes |

(11C)-acetate carbon-11 acetate |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.